molecular formula C6H9NO2 B8777779 6-Oxo-piperidine-2-carbaldehyde

6-Oxo-piperidine-2-carbaldehyde

Cat. No. B8777779
M. Wt: 127.14 g/mol
InChI Key: LXDWONXTGDWNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04326071

Procedure details

When in the procedure of Example 6 (A) an appropriate amount of 6-hydroxymethyl-2-piperidone is substituted for 5-hydroxymethyl-2-pyrrolidone, 6-formyl-2-piperidone is obtained. When an appropriate amount of 6-formyl-2-piperidone is substituted for 5-formyl-2-pyrrolidone in the procedure of Example 6 (B), 6-difluoromethyl-2-piperidone is obtained which, when substituted for 5-difluoromethyl-2-pyrrolidone in an appropriate amount in the procedure of Example 5, yields 5-amino-5-difluoromethylpentanoic acid.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4]1.OCC1NC(=O)CC1>>[CH:2]([CH:3]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4]1)=[O:1]

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CCCC(N1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CCC(N1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1CCCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.